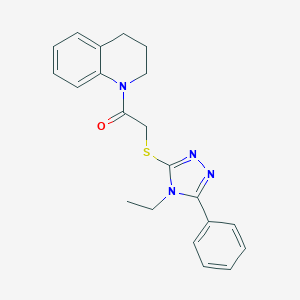
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-355344 involves multiple steps, typically starting with the preparation of the quinoline and triazole intermediates. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
WAY-355344 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline and triazole moieties, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: WAY-355344 is explored for its potential use in treating certain medical conditions, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of WAY-355344 involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to inhibit the activity of 11b-hydroxysteroid dehydrogenase type 1, which plays a role in the metabolism of glucocorticoids. This inhibition can lead to various physiological effects, making it a compound of interest for therapeutic applications .
Comparison with Similar Compounds
WAY-355344 can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
Ethanone, 1-(3,4-dihydro-1(2H)-quinolinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-: This compound shares a similar core structure but may have different substituents that alter its chemical properties.
Other 11b-hydroxysteroid dehydrogenase inhibitors: These compounds may have different chemical structures but share the same target enzyme, providing a basis for comparison in terms of efficacy and specificity.
WAY-355344 stands out due to its unique combination of structural features and its specific inhibitory action on 11b-hydroxysteroid dehydrogenase type 1, which may offer advantages in certain therapeutic contexts.
Properties
Molecular Formula |
C21H22N4OS |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C21H22N4OS/c1-2-24-20(17-10-4-3-5-11-17)22-23-21(24)27-15-19(26)25-14-8-12-16-9-6-7-13-18(16)25/h3-7,9-11,13H,2,8,12,14-15H2,1H3 |
InChI Key |
AHXYHSZRKIFPJS-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(methyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417870.png)
![2-({4-ethyl-5-[(4-fluoroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide](/img/structure/B417873.png)
![N-(3-chloro-2-methylphenyl)-2-({4-ethyl-5-[(4-fluoroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B417877.png)
![1-({[5-{4-nitrophenyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylpiperidine](/img/structure/B417878.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(furan-2-ylmethyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417880.png)
![N-{4-nitrophenyl}-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B417881.png)
![N-(2,4-dimethylphenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B417883.png)
![N-(2,3-dimethylphenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B417884.png)
![N-(4-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B417885.png)
![N-(2-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B417887.png)
![2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B417888.png)
![N-(2-bromo-4-methylphenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B417889.png)
![2-({4-ethyl-5-[(4-fluoroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-{4-nitrophenyl}acetamide](/img/structure/B417890.png)
![N-{3-nitro-4-methylphenyl}-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B417891.png)
